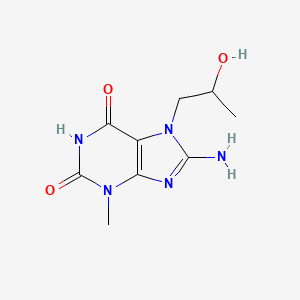
8-amino-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-amino-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AHPPD, is a purine analog that has been extensively studied for its potential applications in scientific research. AHPPD is a synthetic compound that is structurally similar to adenine and guanine, two of the four nucleotide bases that make up DNA and RNA. In
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of derivatives related to 8-amino-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been a subject of study to explore the chemical properties and structural configurations of purine analogs. For instance, studies have reported on the synthesis of [c,d]-fused purinediones through various chemical reactions, highlighting the versatility of purine chemistry in generating compounds with potential biological activities (Ondrej imo, A. Rybár, J. Alföldi, 1995; Z. Karczmarzyk, J. Karolak-Wojciechowska, M. Pawłowski, 1995). These studies contribute to understanding the structural aspects and chemical behavior of purine derivatives.
Biological Activities and Pharmacological Potential
Research into the biological and pharmacological properties of purine derivatives, including this compound, has shown promising results. Some compounds exhibit antimicrobial and antifungal activities, suggesting their potential as leads for the development of new therapeutic agents. For example, certain purine analogs have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, comparing favorably with reference drugs like ampicillin and nistatine (M. Romanenko et al., 2016). These findings underscore the potential of purine derivatives in addressing infectious diseases.
Mechanistic Insights and Chemical Properties
Investigations into the mechanisms of action and chemical properties of purine analogs, including this compound, provide valuable insights into their reactivity and interaction with biological targets. Studies have explored the reaction mechanisms, ionization behavior, and interaction with metals, shedding light on the complex chemistry of these compounds and their potential biological relevance (A. Albert, 1950). Understanding these aspects is crucial for the development of purine-based drugs and diagnostic agents.
特性
IUPAC Name |
8-amino-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H2,10,11)(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWQLEXPSRAOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

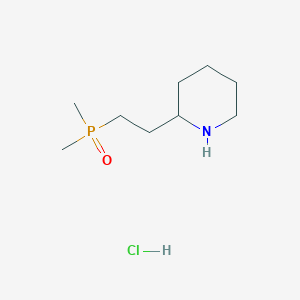
![3-[(2-chlorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2652248.png)
![N~1~-(3-methoxyphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2652249.png)

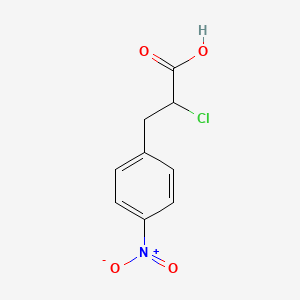
![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)
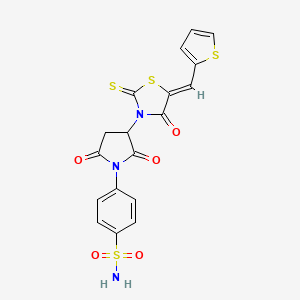
![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)
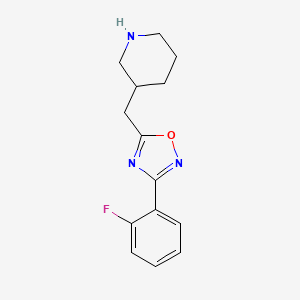
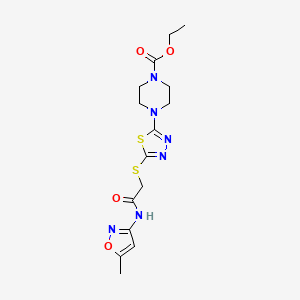
![3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2652265.png)

![Ethyl 2-[[2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2652268.png)